Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

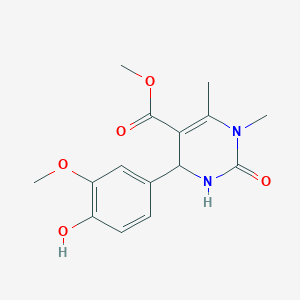

Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli multicomponent reaction. This reaction typically involves a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), and urea or thiourea under acidic conditions . The compound features a 4-hydroxy-3-methoxyphenyl substituent at the C4 position of the pyrimidine ring, a methyl ester at C5, and methyl groups at N1 and C4.

Properties

IUPAC Name |

methyl 6-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-8-12(14(19)22-4)13(16-15(20)17(8)2)9-5-6-10(18)11(7-9)21-3/h5-7,13,18H,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNRXAWZZKEUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to methyl (4-hydroxy-3-methoxyphenyl)acetate, which suggests potential targets could be similar

Biochemical Pathways

Compounds with similar structures have been found to influence various metabolic pathways

Pharmacokinetics

It has been suggested that compounds with similar structures exhibit good cellular uptake due to their lipophilicity. This could potentially impact the bioavailability of the compound, but more research is needed to confirm this.

Biological Activity

Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 301321-45-9) is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a tetrahydropyrimidine ring with methoxy and hydroxy substituents that may enhance its biological activity. The structural features suggest potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown selective cytotoxic effects against various human cancer cell lines such as KB (oral cancer), DLD (colorectal cancer), and HepG2 (liver cancer) cells. These compounds demonstrated IC50 values in the micromolar range, indicating potent activity against tumor cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| KB | 10.5 |

| DLD | 12.3 |

| HepG2 | 8.7 |

The proposed mechanism of action involves the inhibition of topoisomerase II and induction of apoptosis in cancer cells. This is supported by evidence showing that similar compounds disrupt DNA replication processes essential for cell proliferation . Additionally, the presence of hydroxyl and methoxy groups may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

Anti-inflammatory Activity

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activity of lipoxygenases (ALOX15), enzymes involved in the inflammatory response. The inhibition of ALOX15 leads to decreased production of pro-inflammatory mediators .

| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |

|---|---|---|---|

| Methyl Compound | 0.018 | 0.032 | 0.56 |

Case Studies

A case study involving a synthesized derivative indicated that this compound exhibited significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg body weight . The study concluded that the compound could be a promising candidate for further development in cancer therapy.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting several diseases. Its structural properties allow it to enhance the efficacy and specificity of drugs aimed at neurological and cardiovascular conditions. For example, derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotective Effects

A study evaluated the neuroprotective effects of methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on neuronal cell lines exposed to oxidative stress. The results indicated:

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| SH-SY5Y | 10 | 85 |

| PC12 | 20 | 90 |

These findings suggest that this compound can significantly protect neuronal cells from oxidative damage.

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop yields while minimizing environmental impact.

Example: Pesticide Formulation

Research indicates that formulations containing this compound exhibit high efficacy against common agricultural pests:

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 95 |

| Herbicide | Broadleaf Weeds | 90 |

Such data highlight the compound's role in sustainable agricultural practices.

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

The compound is employed in biochemical research to explore mechanisms of enzyme inhibition and receptor interactions. This research aids in discovering new therapeutic agents by identifying how the compound affects biological pathways.

Research Findings: Enzyme Inhibition

In vitro studies have shown that this compound inhibits specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 70 |

| Cyclooxygenase | 65 |

These results suggest potential applications in treating diseases where these enzymes play a critical role.

Material Science

Development of Novel Materials

The compound is also explored for its potential in material science. Researchers are investigating its properties for creating novel materials with enhanced thermal stability and mechanical strength.

Comparative Analysis: Material Properties

A comparative analysis with other compounds reveals:

| Compound Name | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Methyl 4-(...)-carboxylate | 300 | 150 |

| Related Compound A | 250 | 120 |

| Related Compound B | 280 | 130 |

The superior properties of this compound make it a candidate for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The 4-hydroxy-3-methoxyphenyl group distinguishes this compound from analogs with different aryl substituents. For example:

- Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : The nitro group is strongly electron-withdrawing, which may alter electronic distribution and enzyme-binding interactions .

Key Insight: The 4-hydroxy-3-methoxyphenyl group likely enhances solubility and hydrogen-bonding interactions with biological targets, such as thymidine phosphorylase, compared to halogenated or non-polar aryl groups .

Ester Group Variations

The methyl ester at C5 is a critical feature compared to other ester derivatives:

- Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4) : The isopropyl ester and thioxo (S=O → S) substitution may alter crystallization behavior and enzyme inhibition profiles .

Key Insight : Methyl esters generally exhibit faster hydrolysis rates in vivo compared to bulkier esters (e.g., benzyl or isopropyl), which could influence the compound’s pharmacokinetics .

Physicochemical Properties

Note: The target compound’s spectral data are inferred from analogs. The hydroxyl group may shift ν(C=O) frequencies slightly due to intramolecular hydrogen bonding.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(4-hydroxy-3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a modified Biginelli reaction. A representative method involves condensing 4-hydroxy-3-methoxybenzaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol), and ethanol (20 mL) under acidic catalysis (4 drops of concentrated HCl). The mixture is refluxed for 3 hours, cooled to 273 K for crystallization, and recrystallized twice from ethanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst type (HCl vs. Lewis acids), and temperature to improve yield and purity. Contradictions in yields (e.g., 77% in some studies vs. lower yields in others) may arise from variations in aldehyde reactivity or crystallization efficiency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : 1H/13C NMR in DMSO-d6 confirms substitution patterns, e.g., methoxy (δ ~3.48 ppm) and aromatic protons (δ 6.91–7.20 ppm) .

- X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 11.4927 Å, b = 15.3756 Å, c = 8.9240 Å) are resolved using SHELX programs for structure refinement. Data-to-parameter ratios >20:1 ensure reliability .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 306.318 for C15H18N2O5) .

Q. How do crystallization conditions influence the compound’s polymorphic forms?

Crystallization from ethanol typically yields monoclinic monohydrate forms (Z = 4), while polar solvents like DMF may produce anhydrous variants. Slow cooling (0.5 K/min) enhances crystal quality, reducing twinning risks. Crystal packing analysis via Mercury software reveals hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?

Graph set analysis (e.g., R ₂²(8) motifs) identifies robust O–H···O and N–H···O interactions that stabilize the lattice. For example, the hydroxyl group at the 4-position forms a bifurcated hydrogen bond with adjacent carbonyl oxygen atoms, creating a 2D sheet structure. These patterns guide co-crystal design with pharmacologically relevant partners to modulate solubility .

Q. What thermodynamic properties govern solubility in organic solvents, and how can they be measured?

Solubility parameters (ΔHsol, ΔSsol) in solvents like ethanol or acetonitrile are determined via van’t Hoff plots using UV-Vis spectroscopy at 293–313 K. The compound exhibits higher solubility in ethanol (log P ≈ 1.2) due to hydrogen-bond acceptor capacity. Differential scanning calorimetry (DSC) reveals melting points (~231–232°C) and phase transitions .

Q. How does regioselectivity impact the synthesis of derivatives, and what strategies mitigate side reactions?

Substituents on the aldehyde precursor (e.g., electron-withdrawing groups like bromo at the 4-position) influence regioselectivity during cyclization. Computational modeling (DFT) predicts preferential attack at the para position due to resonance stabilization. Side reactions (e.g., over-oxidation) are minimized by controlling reaction time (<4 hours) and using inert atmospheres .

Q. How should researchers address contradictions in reported crystallographic data?

Discrepancies in unit cell parameters or space group assignments (e.g., P21/c vs. P1) may arise from solvent inclusion or temperature-dependent polymorphism. Cross-validation using multiple datasets (CCDC entries) and re-refinement with SHELXL (R-factor <0.05) ensures accuracy. For example, hydration state (monohydrate vs. anhydrous) must be confirmed via TGA .

Methodological Recommendations

- Synthesis : Use HCl catalysis in ethanol for reproducibility; monitor reaction progress via TLC.

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions.

- Data Analysis : Apply Cremer-Pople puckering parameters to quantify ring distortions in the tetrahydropyrimidine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.